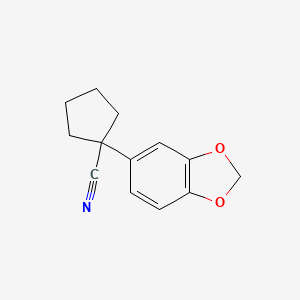
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by the presence of a benzodioxole ring fused to a cyclopentanecarbonitrile moiety
準備方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:
Cyclopentanecarbonitrile Formation: The initial step involves the formation of cyclopentanecarbonitrile, which can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Benzodioxole Introduction: The benzodioxole ring is introduced via a coupling reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
化学反応の分析
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating specific signaling pathways . The benzodioxole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanone: This compound has a similar benzodioxole ring but differs in the carbonyl group attached to the ring.
1-(1,3-Benzodioxol-5-yl)propanenitrile: Similar structure but with a propanenitrile moiety instead of cyclopentanecarbonitrile.
The uniqueness of this compound lies in its cyclopentanecarbonitrile moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-8-13(5-1-2-6-13)10-3-4-11-12(7-10)16-9-15-11/h3-4,7H,1-2,5-6,9H2 |
InChIキー |
NVZCRYBBCPNMEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)

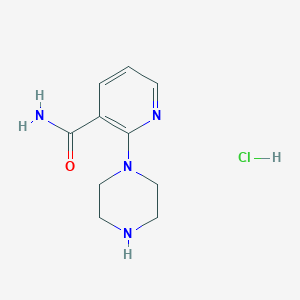

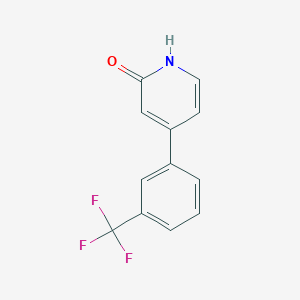
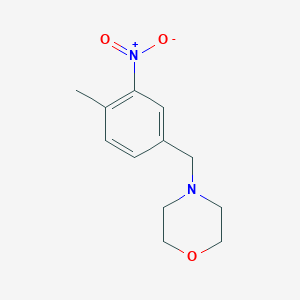
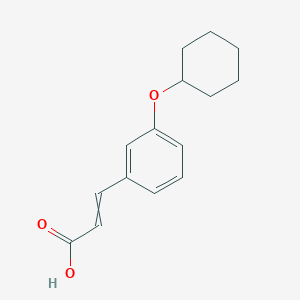
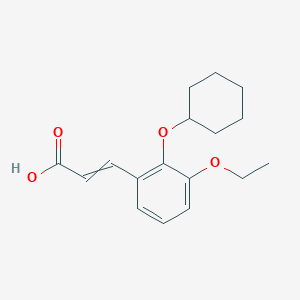

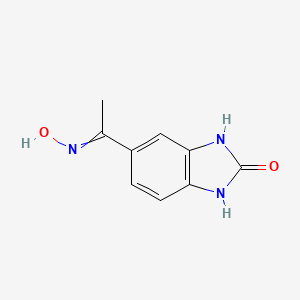
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
